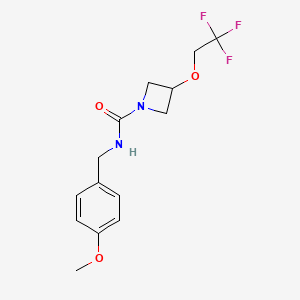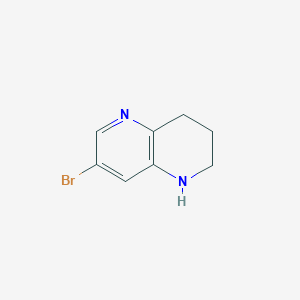![molecular formula C15H26N2O2S B2640450 2-(Cyclohexylsulfonyl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2197822-51-6](/img/structure/B2640450.png)
2-(Cyclohexylsulfonyl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrole is a five-membered aromatic heterocycle, comprised of four carbon atoms and one nitrogen atom . It’s renowned for its aromatic properties, which can be attributed to the presence of a delocalized pi electron system . The molecular formula for pyrrole is C4H5N . It’s notable for its unpleasant, fishy odor .
Synthesis Analysis
Pyrrole is synthesized in the laboratory for research and industrial purposes. One of the classic methods for synthesizing pyrrole is the Paal-Knorr synthesis, which involves the condensation of 1,4-diketones in the presence of a catalyst . Another synthesis method involves the reaction of furan with ammonia under acidic conditions, in a process known as the Van Leusen Pyrrole Synthesis .Molecular Structure Analysis
The unique aromaticity of pyrrole is conferred by its five-membered ring structure and the availability of a lone pair of electrons on the nitrogen atom . These electrons form a part of the aromatic π-electron system, contributing to the molecule’s stability .Chemical Reactions Analysis
Pyrrole can undergo a variety of chemical reactions. For example, it can participate in the Paal-Knorr Pyrrole Synthesis, where it reacts with 1,4-diketones to form a pyrrole . It can also react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles .Physical And Chemical Properties Analysis
Pyrrole is a colorless to slightly yellowish liquid at room temperature . It’s soluble in water and other polar solvents due to its polar nature . It has a dipole moment of 1.58 D .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(Cyclohexylsulfonyl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole:
Pharmaceutical Development
This compound is being explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new medications, particularly in the treatment of neurological disorders and cancer .
Neuroprotective Agents
Research indicates that derivatives of this compound may possess neuroprotective properties . These properties are crucial in developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antimicrobial Agents
The compound’s structure has shown promise in the development of antimicrobial agents . It can be modified to enhance its efficacy against a range of bacterial and fungal pathogens, making it a valuable asset in combating antibiotic resistance .
Material Science
In material science, this compound is being investigated for its potential use in organic electronics . Its stability and electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Catalysis
The compound’s unique structure allows it to act as a catalyst in various chemical reactions. It can facilitate reactions under milder conditions, which is beneficial for green chemistry initiatives aimed at reducing environmental impact .
Synthetic Chemistry
In synthetic chemistry, this compound is used as a building block for creating more complex molecules. Its versatility allows for the synthesis of a wide range of heterocyclic compounds, which are essential in medicinal chemistry and material science .
Biological Probes
The compound is also being utilized as a biological probe to study cellular processes. Its ability to bind to specific proteins and enzymes makes it a useful tool in biochemical research, helping scientists understand disease mechanisms at a molecular level .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound are being explored for their potential as pesticides and herbicides . Their effectiveness in controlling pests and weeds can lead to the development of safer and more efficient agricultural chemicals .
Recent synthetic journey on pyrrole-fused compounds Recent approaches in the organocatalytic synthesis of pyrroles
Safety And Hazards
特性
IUPAC Name |
5-cyclohexylsulfonyl-2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c18-20(19,15-4-2-1-3-5-15)17-10-12-8-16(14-6-7-14)9-13(12)11-17/h12-15H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMADCMJQSPERSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CC3CN(CC3C2)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylsulfonyl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2640367.png)
![8-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2640368.png)
![2-Chloro-N-[[4-methyl-1-(1-pentan-3-ylpyrazole-3-carbonyl)piperidin-3-yl]methyl]acetamide](/img/structure/B2640369.png)



![tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate](/img/structure/B2640379.png)

![6-[1-(2-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2640383.png)




![3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B2640389.png)